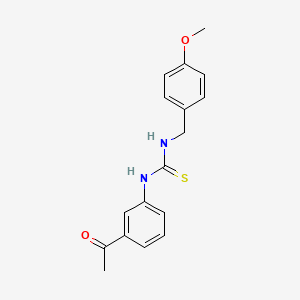

N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as AMTB, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the TRPM8 ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain perception, and cancer progression.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been primarily studied for its potential as a selective inhibitor of the TRPM8 ion channel. TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and breast. TRPM8 has been implicated in the progression of prostate and breast cancer, as well as in the development of overactive bladder syndrome. Therefore, the development of TRPM8 inhibitors, such as N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea, could have therapeutic potential in these disease states.

Wirkmechanismus

N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to selectively block the TRPM8 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to cold or menthol stimuli. The inhibition of TRPM8 by N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to reduce cell migration and invasion in prostate and breast cancer cells, as well as to improve bladder function in animal models of overactive bladder syndrome.

Biochemical and Physiological Effects:

N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have specific effects on TRPM8-expressing cells. In prostate and breast cancer cells, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to reduce cell migration and invasion, which are critical steps in cancer metastasis. In animal models of overactive bladder syndrome, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to improve bladder function by reducing bladder contractions and increasing bladder capacity. However, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has not been shown to have any significant effects on non-TRPM8-expressing cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its selectivity for the TRPM8 ion channel, its ability to block the channel reversibly, and its relatively low toxicity. However, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has some limitations, including its moderate potency (IC50 = 13 μM), its poor solubility in aqueous solutions, and its limited stability in biological matrices.

Zukünftige Richtungen

There are several future directions for research on N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is the development of more potent and selective TRPM8 inhibitors based on the structure of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea. Another area of interest is the investigation of the role of TRPM8 in other disease states, such as neuropathic pain and cold-induced asthma. Additionally, the development of more stable and soluble formulations of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea could improve its therapeutic potential in vivo.

Synthesemethoden

The synthesis of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3-acetylphenyl isothiocyanate and 4-methoxybenzylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is stirred for several hours at room temperature, and the resulting product is purified by column chromatography. The yield of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50%.

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12(20)14-4-3-5-15(10-14)19-17(22)18-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEUSLHBFFXHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)

![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)

![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)

![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)

![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)